Several studies highlight the antiulcer activity of specific substituted benzamide derivatives, particularly in a rat model of water-immersion stress-induced gastric ulceration. [] The most potent compounds were found to contain a carbamoyl group at specific positions on the molecule. []
Research suggests that some substituted benzamide derivatives, such as DQ-2511, demonstrate prokinetic activity. [] These compounds can potentially accelerate gastric emptying, offering a potential therapeutic approach for conditions involving delayed gastric emptying. []
Studies indicate that certain 3,4-dihydroisoquinoline-2(1H)-sulfonamides, a class of substituted benzamide derivatives, exhibit potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA VII. [] These findings suggest their potential as lead compounds for developing novel therapeutic agents for conditions like epilepsy and neuropathic pain. []
Specific derivatives of 1,2-bis-sulfonamide, structurally related to substituted benzamides, show potential as modulators of chemokine receptors. [] These receptors play crucial roles in immune responses and inflammatory processes, making their modulation a promising target for treating various diseases.
Research highlights the potential of multi-substituted pyrimidinones, containing a benzamide moiety, as inhibitors of HIV-1 integrase. [] This enzyme is crucial for the HIV lifecycle, and inhibiting its activity represents a valuable target for developing antiretroviral therapies.
Certain substituted benzamide derivatives demonstrate the ability to induce apoptosis in cancer cells. [] This finding suggests their potential as lead compounds for developing novel anticancer agents.
Studies have identified several substituted benzamide derivatives as novel ligands for Cyclophilin A (CypA), a protein overexpressed in lung cancer tumors. [] These ligands, albeit with moderate binding affinities, offer new molecular scaffolds for developing CypA-targeted diagnostic or therapeutic agents for lung cancer.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8